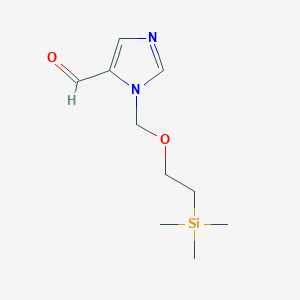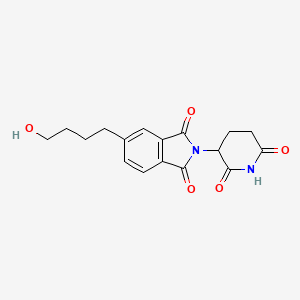![molecular formula C24H21NO5 B13924300 (2R)-2-[amino-(2-hydroxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B13924300.png)
(2R)-2-[amino-(2-hydroxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-®-3-Amino-3-(2-hydroxyphenyl)-propionic acid is a compound used primarily in the field of peptide synthesis. It is a derivative of phenylalanine, an amino acid, and is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is particularly valuable in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-Amino-3-(2-hydroxyphenyl)-propionic acid typically involves the protection of the amino group of ®-3-Amino-3-(2-hydroxyphenyl)-propionic acid with the Fmoc group. This is achieved through a reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of solid-phase synthesis techniques allows for efficient production and easy purification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-®-3-Amino-3-(2-hydroxyphenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Fmoc-®-3-Amino-3-(2-hydroxyphenyl)-propionic acid is used in the synthesis of peptides and proteins. Its Fmoc protecting group is stable under acidic conditions but can be removed under basic conditions, making it ideal for stepwise peptide synthesis .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a building block for the synthesis of peptides that can mimic natural proteins .
Medicine
In medicine, peptides synthesized using Fmoc-®-3-Amino-3-(2-hydroxyphenyl)-propionic acid are used in drug development. These peptides can act as therapeutic agents or as diagnostic tools in various diseases .
Industry
Industrially, this compound is used in the production of peptide-based materials and coatings. It is also used in the development of biosensors and other analytical tools .
Wirkmechanismus
The mechanism of action of Fmoc-®-3-Amino-3-(2-hydroxyphenyl)-propionic acid involves its incorporation into peptides during synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Phenylalanine: Similar in structure but lacks the hydroxyl group on the phenyl ring.
Fmoc-Tyrosine: Contains an additional hydroxyl group on the phenyl ring.
Fmoc-Serine: Contains a hydroxyl group on the side chain but lacks the aromatic ring.
Uniqueness
Fmoc-®-3-Amino-3-(2-hydroxyphenyl)-propionic acid is unique due to the presence of both an aromatic ring and a hydroxyl group on the side chain. This combination allows for unique interactions and properties in peptide synthesis, making it a valuable tool in both research and industrial applications .
Eigenschaften
Molekularformel |
C24H21NO5 |
|---|---|
Molekulargewicht |
403.4 g/mol |
IUPAC-Name |
(2R)-2-[amino-(2-hydroxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid |
InChI |
InChI=1S/C24H21NO5/c25-22(18-11-5-6-12-20(18)26)21(23(27)28)24(29)30-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21-22,26H,13,25H2,(H,27,28)/t21-,22?/m1/s1 |
InChI-Schlüssel |
CHPHGDPFXZYAMZ-ZMFCMNQTSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@H](C(C4=CC=CC=C4O)N)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(C4=CC=CC=C4O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,4'-Dimethyl[1,1'-biphenyl]-3-amine](/img/structure/B13924219.png)
![Ethyl 6-bromo-1,4-dihydro-4-oxopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13924224.png)



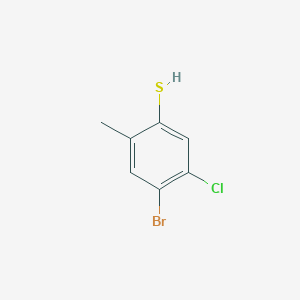
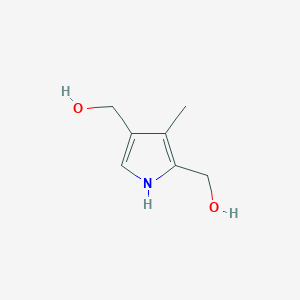

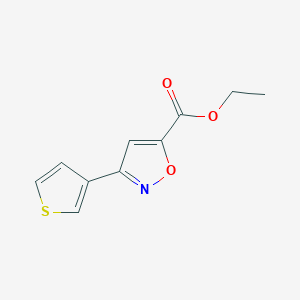
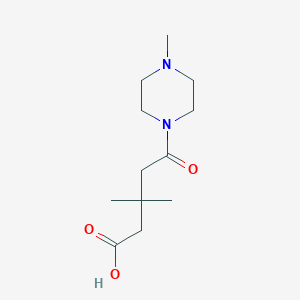
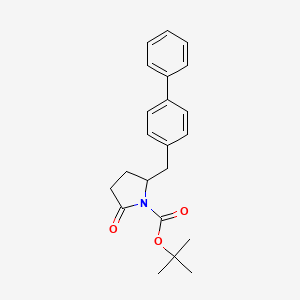
![Benzoic acid,5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]-,ethyl ester](/img/structure/B13924286.png)
